(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzylidene and pyrimidine trione moieties, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced .
Scientific Research Applications
(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Allylamine: A simpler unsaturated amine with different applications.
N-Methylbenzamide: A compound with a similar benzylidene structure but different functional groups.
Uniqueness
(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C30H28N2O6 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(5E)-1-(4-ethoxyphenyl)-5-[(3-methoxy-4-phenylmethoxy-5-prop-2-enylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C30H28N2O6/c1-4-9-22-16-21(18-26(36-3)27(22)38-19-20-10-7-6-8-11-20)17-25-28(33)31-30(35)32(29(25)34)23-12-14-24(15-13-23)37-5-2/h4,6-8,10-18H,1,5,9,19H2,2-3H3,(H,31,33,35)/b25-17+ |
InChI Key |
NPLCQDBAFOPPPP-KOEQRZSOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OCC4=CC=CC=C4)CC=C)/C(=O)NC2=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OCC4=CC=CC=C4)CC=C)C(=O)NC2=O |
Origin of Product |
United States |
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